
3-Bromo-4-chloro-6-(difluoromethoxy)quinoline
概要
説明
“3-Bromo-4-chloro-6-(difluoromethoxy)quinoline” is a quinoline compound. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. In this particular compound, the quinoline core is substituted with bromo, chloro, and difluoromethoxy functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the bromo, chloro, and difluoromethoxy groups onto the quinoline core. This could potentially be achieved through various methods such as electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the specific conditions and starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the bromo, chloro, and difluoromethoxy groups attached at the 3rd, 4th, and 6th positions, respectively .Chemical Reactions Analysis
As an aromatic compound, “3-Bromo-4-chloro-6-(difluoromethoxy)quinoline” could potentially undergo various types of reactions characteristic of aromatic compounds, such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For instance, the presence of the halogen groups (bromo and chloro) and the difluoromethoxy group could influence properties such as polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Biological Activities
Antimicrobial and Antimalarial Agents : Derivatives of quinoline, such as 6-bromo-2-chloro-quinolin-3-yl compounds, have been synthesized and tested for their antimicrobial and antimalarial activities. This research underscores the potential of halogenated quinolines in developing new therapeutic agents (Parthasaradhi et al., 2015).
Structural Elaboration for Aryl Quinoline Compounds : Studies on 3-Benzyl-6-bromo-2-chloroquinoline and its analogs emphasize their significance as intermediates in synthesizing aryl quinoline compounds. The detailed structural and conformational analyses through crystallography and density functional theory (DFT) highlight the molecular design's precision and potential chemical properties (Zhou et al., 2022).
Antitumor Activities : Certain novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have demonstrated significant antitumor activities against various human tumor cell lines, showcasing the therapeutic promise of modified quinoline compounds in oncology (El-Agrody et al., 2012).
Chemical Reactions and Structural Analyses
Synthesis of Fluorinated Derivatives : The research on fluorinated quinoxaline and quinoline derivatives, including the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines, sheds light on the methodologies for introducing fluorine and other halogens into the quinoline nucleus. These synthetic routes expand the chemical repertoire of quinoline derivatives for further pharmaceutical and chemical research (Didenko et al., 2015).
X-ray Structure Analysis : The structural determination of 3-bromomethyl-2-chloro-quinoline through X-ray diffraction provided insights into the compound's molecular geometry, including the planarity of the pyridine ring and the nature of intramolecular and intermolecular interactions. Such structural elucidations are crucial for understanding the chemical behavior and potential reactivity of quinoline derivatives (Kant et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-4-chloro-6-(difluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2NO/c11-7-4-15-8-2-1-5(16-10(13)14)3-6(8)9(7)12/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWRXOAMQUNJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
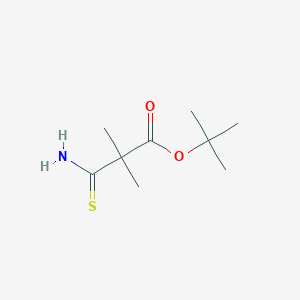
![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)
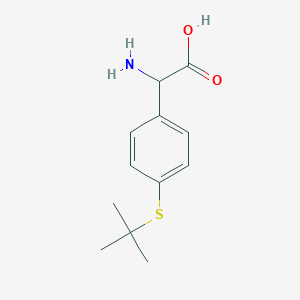


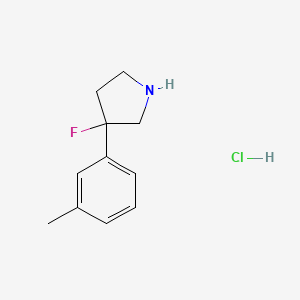

![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)
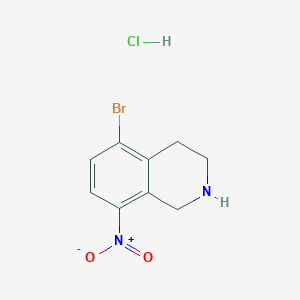
![Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester](/img/structure/B1381605.png)
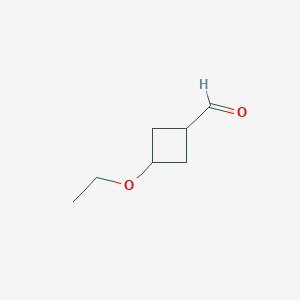
![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)
